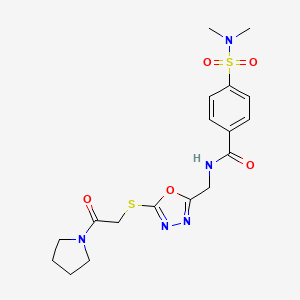

4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

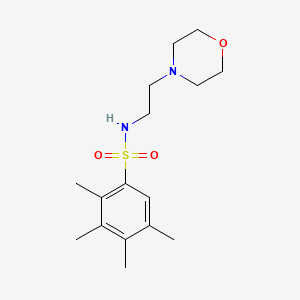

“4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline” is a chemical compound that is part of a class of compounds known as (4-phenylpiperazin-1-yl)acyliperidine derivatives . These derivatives are often used in therapeutics .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Mannich reaction, a multicomponent process resulting in aminoalkylation, has been used to prepare 5-((4-phenylpiperazin-1-yl) methyl)-1H-pyrrole-2-carbaldehyde . This reaction requires a suitable carbonyl molecule, such as formaldehyde, and either a primary, secondary, or ammonia amine .Applications De Recherche Scientifique

Electrochemical Synthesis

Researchers have explored the electrochemical oxidation of related phenylpiperazine derivatives, leading to the development of environmentally friendly methods for synthesizing new phenylpiperazine derivatives in aqueous solutions. This approach highlights the potential for sustainable and efficient synthesis methods relevant to compounds like 4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline (Nematollahi & Amani, 2011).

Catalytic Synthesis

A study on the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a novel titanium nanomaterial-based sulfonic acid catalyst demonstrates advanced methods in the field of catalytic chemistry, which can be applicable to the synthesis of related compounds (Murugesan, Gengan, & Lin, 2017).

Molecular Docking Studies

Recent work includes the synthesis of novel 2-(4-substitutedphenylsulfonyl)piperazin-1-yl quinolone-3-carbaldehyde derivatives and their evaluation through molecular docking studies. These studies aim to understand the binding modes of synthesized compounds with target proteins, providing insights into their potential biomedical applications (Desai et al., 2017).

Cytotoxic Properties

Research into novel quinoline derivatives, such as quinoline-3-carbaldehyde hydrazones, has revealed their cytotoxic properties against various human tumor cell lines. This indicates potential applications in cancer research and treatment (Korcz et al., 2018).

Anti-Inflammatory Properties

Studies have also uncovered the anti-inflammatory properties of certain quinoline derivatives in vivo, suggesting their potential use in treating inflammatory conditions (Smits et al., 2008).

Mécanisme D'action

Target of Action

Related compounds such as 4-piperazinoaniline are known to be important organic intermediates used in the agrochemical, pharmaceutical, and dyestuff fields .

Mode of Action

Compounds with similar structures have been found to interact with their targets resulting in various biochemical changes .

Biochemical Pathways

Related compounds have been found to undergo a multicomponent process known as the mannich reaction, which results in aminoalkylation .

Pharmacokinetics

Related compounds are known to react with oxidizing agents .

Result of Action

Related compounds have been found to exhibit cytotoxicity against the mcf-7 cell line .

Action Environment

Related compounds are known to be reactive with oxidizing agents and are recommended to be kept at room temperature .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c29-31(30,21-11-5-2-6-12-21)24-19-26-23-14-8-7-13-22(23)25(24)28-17-15-27(16-18-28)20-9-3-1-4-10-20/h1-14,19H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMUKMRVWSXMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2993210.png)

![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2993213.png)

![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)

![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)

amine](/img/structure/B2993226.png)

![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)